Cas no 1326810-40-5 (4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a specialized organic compound with a unique cyclic structure. It offers high purity and stability, making it suitable for advanced chemical reactions. The compound's selective reactivity and structural diversity make it a valuable tool in organic synthesis, particularly in the synthesis of complex molecules.
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid structure
1326810-40-5 structure
商品名:4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS番号:1326810-40-5
MF:C16H17Cl2NO4
メガワット:358.216482877731
MDL:MFCD19706122
CID:4694603

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
    • MDL: MFCD19706122
    • インチ: 1S/C16H17Cl2NO4/c17-11-6-10(7-12(18)8-11)14(20)19-13(15(21)22)9-23-16(19)4-2-1-3-5-16/h6-8,13H,1-5,9H2,(H,21,22)
    • InChIKey: JGJRZMHYSMYFQQ-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1)C(N1C(C(=O)O)COC21CCCCC2)=O)Cl

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 2
  • 複雑さ: 471
  • トポロジー分子極性表面積: 66.8

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB423773-1 g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5
1g
€694.20 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196693-10g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 98%
10g
¥48620.00 2024-08-09
Chemenu
CM207642-5g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 97%
5g
$3835 2024-08-02
abcr
AB423773-5g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; .
1326810-40-5
5g
€1390.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196693-1g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 98%
1g
¥15444.00 2024-08-09
Chemenu
CM207642-10g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 97%
10g
$5754 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1196693-5g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 98%
5g
¥32403.00 2024-08-09
Chemenu
CM207642-1g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 97%
1g
$1584 2024-08-02
abcr
AB423773-10g
4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid; .
1326810-40-5
10g
€1759.20 2025-02-21
A2B Chem LLC
AJ27353-5g
4-(3,5-dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
1326810-40-5 95+%
5g
$2293.00 2024-04-20

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 関連文献

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acidに関する追加情報

Introduction to 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1326810-40-5)

4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1326810-40-5, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This spirocyclic compound features a unique fusion of an oxazole ring and an azaspiro structure, integrated with a 3,5-dichlorobenzoyl moiety, which contributes to its distinct chemical properties and potential biological activities.

The molecular framework of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid encompasses a spirocyclic core, which is a well-known structural motif in drug design due to its rigidity and ability to mimic natural product scaffolds. The presence of the oxa and aza rings introduces heteroatom functionality, enhancing the compound's versatility in interactions with biological targets. Additionally, the 3,5-dichlorobenzoyl substituent imparts electronic and steric effects that can modulate the compound's reactivity and binding affinity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies suggest that the spirocyclic structure of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid may facilitate tight binding to proteins involved in inflammatory pathways and cancer metabolism. The dichlorobenzoyl group has been identified as a key pharmacophore in several lead compounds, contributing to their efficacy in modulating enzyme activity.

In the realm of drug discovery, the synthesis of analogs derived from 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been extensively investigated. Researchers have employed strategic modifications to optimize pharmacokinetic properties while maintaining or enhancing biological activity. For instance, structural variations have been explored to improve solubility, reduce metabolic clearance, and enhance target specificity. These efforts align with the broader goal of developing next-generation therapeutics that exhibit improved efficacy and reduced side effects.

The compound's unique structural features also make it a valuable scaffold for developing novel antimicrobial agents. Emerging evidence indicates that spirocyclic compounds can disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways. The 3,5-dichlorobenzoyl moiety has been shown to enhance binding affinity to bacterial enzymes, making it a promising candidate for combating resistant strains of pathogens. This aligns with the urgent need for new antibiotics to address rising concerns about antimicrobial resistance.

Furthermore, the oxazole and azaspiro moieties in 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid contribute to its potential utility in designing kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways associated with various diseases, including cancer and inflammatory disorders. The ability of this compound to modulate kinase activity has been explored through both experimental and computational approaches. Structural modifications have been tailored to improve binding interactions with specific kinase domains, paving the way for the development of targeted therapies.

The synthesis of 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic complexity. Advanced synthetic methodologies have been employed to construct the spirocyclic core while introducing functional groups such as the oxa and aza rings. These synthetic strategies underscore the compound's significance as a building block for more complex drug candidates.

Recent preclinical studies have demonstrated promising results when 4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is evaluated for its potential therapeutic applications. In vitro assays have revealed inhibitory effects on enzymes implicated in cancer progression and inflammation-related diseases. Additionally, animal models have provided insights into its pharmacokinetic behavior and safety profile, suggesting its feasibility as a candidate for further clinical development.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 4-(3,5-Dichlorobenzoyl)-1-oxa-4 azaspiro[4 5]decane 3 carboxylic acid by enabling rapid assessment of their biological activity against diverse targets. This approach has identified novel derivatives with enhanced potency and selectivity, reinforcing the importance of this scaffold in medicinal chemistry.

Future research directions may focus on exploring the mechanistic aspects of how 4-(3 5 Dichlorobenzoyl) 1 oxa 4 azaspiro[45]decane 3 carboxylic acid exerts its biological effects at a molecular level. Understanding these mechanisms will provide critical insights into optimizing drug design strategies and improving therapeutic outcomes.

In conclusion, 4(35Dichlorobenzoyl)1oxa azaspiro [45]decane 3carboxylic acid CAS no132681040 5 represents a structurally intriguing compound with significant potential in medicinal chemistry and pharmaceutical research Its unique spirocyclic structure combined with functional groups such as oxazole azaspiro dichlorobenzoyl offers opportunities for developing novel therapeutics against various diseases Further exploration both experimentally computationally will undoubtedly expand our understanding of this promising scaffold

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Amadis Chemical Company Limited
(CAS:1326810-40-5)4-(3,5-Dichlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
A1121536
清らかである:99%/99%/99%/99%
はかる:1g/2g/5g/10g
価格 ($):1291.0/2071.0/3125.0/4689.0